Cas no 852399-98-5 (2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE)

2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is a versatile organic compound. It offers high purity and stability, suitable for various chemical reactions. This compound exhibits excellent solubility in organic solvents, facilitating synthetic procedures. Its unique structure and reactivity profile make it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE structure
852399-98-5 structure
Product Name:2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE
CAS No:852399-98-5
MF:C10H18ClNO
MW:203.709022045135
CID:844326
PubChem ID:4962055
Update Time:2025-07-15

2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE
    • J-509153
    • 852399-98-5
    • Z85923410
    • EN300-12767
    • AKOS008039294
    • CS-0459015
    • G40755
    • MDL: MFCD06655486
    • Inchi: 1S/C10H18ClNO/c1-8-3-5-9(6-4-8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3
    • InChI Key: AUZBNTUEPYUUHV-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)C1CCC(C)CC1)=O

Computed Properties

  • Exact Mass: 203.1076919g/mol
  • Monoisotopic Mass: 203.1076919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.3Ų

2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE Pricemore >>

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2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE Related Literature

Additional information on 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE

Introduction to 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE (CAS No. 852399-98-5)

2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE, identified by the chemical abstracts service number 852399-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its molecular structure that includes a chloro-substituted acetylamide moiety linked to a 4-methylcyclohexyl group. The unique combination of functional groups in 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE makes it a promising candidate for further exploration in drug discovery and development.

The synthesis of 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE involves a series of well-established organic reactions, including chlorination, alkylation, and condensation processes. The presence of the chloro group enhances the electrophilicity of the molecule, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry, where such reactivity can be leveraged to introduce additional functional groups or to modify existing ones, thereby tailoring the compound for specific biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE with greater accuracy. Molecular modeling studies suggest that this compound may exhibit good solubility in both aqueous and lipid environments, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Additionally, the cyclohexyl ring provides steric hindrance that could influence binding affinity to biological targets, making it an attractive scaffold for designing novel therapeutic agents.

In the realm of medicinal chemistry, amides are widely recognized for their versatility as pharmacophores. The amide bond itself is a key structural element in many bioactive molecules, including antibiotics, antivirals, and anti-inflammatory drugs. The incorporation of a chloro group into the amide structure of 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE introduces additional opportunities for interaction with biological receptors. This modification can lead to enhanced binding affinity or altered metabolic stability, both of which are crucial factors in drug design.

One of the most compelling aspects of 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE is its potential application in the development of targeted therapies. Preliminary studies have indicated that this compound may interact with specific enzymes or receptors involved in various disease pathways. For instance, its structural features could mimic natural substrates or inhibitors, thereby modulating enzymatic activity. Such interactions could be exploited to develop treatments for conditions ranging from inflammatory disorders to neurodegenerative diseases.

The synthesis and characterization of 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE have been refined through iterative optimization processes. Researchers have focused on improving yield and purity while minimizing side reactions. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed techniques for confirming the identity and purity of this compound. These analytical methods provide valuable insights into its molecular structure and help ensure that it meets the stringent requirements for pharmaceutical applications.

As interest in personalized medicine grows, compounds like 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE are being evaluated for their potential use in tailored therapeutic strategies. The ability to modify specific functional groups allows chemists to create derivatives with enhanced efficacy or reduced toxicity. This flexibility is particularly important in addressing complex diseases that require precise targeting and minimal off-target effects.

The role of computational tools in drug discovery cannot be overstated. Advanced software packages enable researchers to predict how modifications to 2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE will affect its biological activity. These predictions are based on vast databases of known molecular interactions and can significantly accelerate the drug development process. By integrating experimental data with computational models, scientists can make more informed decisions about which derivatives warrant further investigation.

In conclusion,2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE (CAS No. 852399-98-5) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable scaffold for developing novel therapeutic agents. With ongoing research focused on optimizing its synthesis and exploring its biological potential, this compound holds promise for addressing a wide range of medical challenges.

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